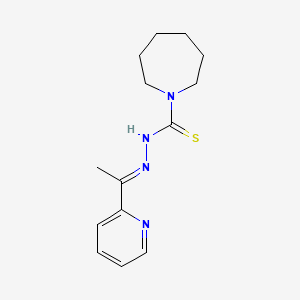
Thiosemicarbazone H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosemicarbazone H, also known as this compound, is a useful research compound. Its molecular formula is C14H20N4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
Thiosemicarbazone derivatives have demonstrated promising antibacterial activities against various Gram-positive and Gram-negative bacteria. Recent studies have synthesized several thiosemicarbazone derivatives, revealing that certain compounds exhibit strong antibacterial effects. For instance, compound L1 showed a minimum inhibitory concentration (MIC) of 10 mg/L against Bacillus cereus, indicating its potential as a new antibiotic agent .
Table 1: Antibacterial Activity of Thiosemicarbazone Derivatives
| Compound | Bacteria Targeted | MIC (mg/L) |
|---|---|---|
| L1 | Bacillus cereus | 10 |
| L2 | Staphylococcus aureus | 15 |
| L3 | Escherichia coli | 20 |
Anticancer Applications
Thiosemicarbazones have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA replication and interference with cellular signaling pathways. For example, studies on A549 lung cancer cells indicated that certain thiosemicarbazone derivatives exhibited significant cytotoxic effects, with some compounds showing lower IC50 values than established chemotherapeutics like Imatinib .
Table 2: Cytotoxicity of Thiosemicarbazone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3b | C6 glioma | 10.59 |
| 3m | MCF7 breast | 7.02 |
| L4 | A549 lung | 8.5 |
Antioxidant Activity
The antioxidant properties of thiosemicarbazones are also noteworthy. Several derivatives have been shown to possess significant radical scavenging activity, surpassing standard antioxidants like Trolox in various assays . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.
Table 3: Antioxidant Activity of Thiosemicarbazone Derivatives
| Compound | Assay Type | Activity (IC50) |
|---|---|---|
| L1 | DPPH | 15 μg/mL |
| L2 | ABTS | 12 μg/mL |
| L3 | ORAC-FL | 10 μg/mL |
Antifungal Applications
Thiosemicarbazones also exhibit antifungal activity against various pathogenic fungi. Their mechanism typically involves disrupting fungal cell membranes and inhibiting protein synthesis . This makes them potential candidates for developing antifungal therapies.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of thiosemicarbazone derivatives against Candida albicans and Aspergillus niger. The results indicated that certain compounds inhibited fungal growth effectively at low concentrations, showcasing their potential as antifungal agents .
化学反応の分析
Key Spectral Data for H-Series Thiosemicarbazones:
Protonation and Catalytic Activity in Hydrogen Evolution
Nickel and copper complexes of thiosemicarbazone H exhibit redox-active behavior in hydrogen evolution reactions (HER).
Mechanistic Pathways :
-
Two-Proton Mechanism :
-
Protonation at distal N atoms (Nd) followed by H–H bond formation via tunneling.
-
Energy barrier: ΔG‡=18.7kcal mol.
-
-
Three-Proton Mechanism :
-
Sequential protonation at Nd and adjacent NNi sites.
-
Rate-limiting step: H–H tunneling (ktunnel=1.2×103s−1).
-
Catalytic Performance:
| Catalyst | Substrate | Conversion (%) | TON | TOF (h⁻¹) |
|---|---|---|---|---|
| H3Ni | p-Bromoacetophenone | 99 | 100,000 | 583 |
| H4Cu | Iodobenzene | 87 | 14,000 | 220 |
| Data from . |
Functionalization Reactions
This compound derivatives undergo post-synthetic modifications for applications in drug design and materials science:
Coordination with Transition Metals
-
Reaction :
Thiosemicarbazone H+MCl2→[M H L n]ClmExample: Cu(II) complexes show square-planar geometry with λmax=550nm (d-d transitions) .
Covalent Conjugation
-
Azide-Alkyne Click Chemistry :
Thermogravimetric Analysis (TGA)
Thermal decomposition profiles reveal stability trends:
| Compound | Decomposition Steps (°C) | Residual Mass (%) |
|---|---|---|
| H1Ni | 192, 285, 420 | 9.0 |
| H4Cu | 187, 310, 435 | 55.7 |
| Data from . |
特性
CAS番号 |
71555-41-4 |
|---|---|
分子式 |
C14H20N4S |
分子量 |
276.4 g/mol |
IUPAC名 |
N-[(E)-1-pyridin-2-ylethylideneamino]azepane-1-carbothioamide |
InChI |
InChI=1S/C14H20N4S/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,17,19)/b16-12+ |
InChIキー |
LYIUREYWAKPINL-FOWTUZBSSA-N |
SMILES |
CC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |
異性体SMILES |
C/C(=N\NC(=S)N1CCCCCC1)/C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |
Key on ui other cas no. |
71555-41-4 |
同義語 |
azacycloheptane-1-thiocarboxylic acid 2-(1-(2-pyridyl)ethylidene) hydrazide thiosemicarbazone H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















